2-Keto-6-phosphate-D-gluconic acid, alpha-furanose form
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Overview
Description
Preparation Methods
The preparation of 2-KETO-6-PHOSPHATE-D-GLUCONIC ACID, ALPHA-FURANOSE FORM can be achieved through various synthetic routes. One common method involves the oxidation of glucose derivatives. The reaction conditions typically include the use of specific oxidizing agents and controlled pH environments to ensure the stability of the furanose form . Industrial production methods often involve biotechnological processes using microbial fermentation, where specific strains of bacteria are employed to produce the compound in large quantities .
Chemical Reactions Analysis
2-KETO-6-PHOSPHATE-D-GLUCONIC ACID, ALPHA-FURANOSE FORM undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to produce various gluconic acid derivatives.
Reduction: Reduction reactions can convert it into different sugar alcohols.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-KETO-6-PHOSPHATE-D-GLUCONIC ACID, ALPHA-FURANOSE FORM has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound plays a role in metabolic pathways and is studied for its involvement in cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of biodegradable polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-KETO-6-PHOSPHATE-D-GLUCONIC ACID, ALPHA-FURANOSE FORM involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for various enzymatic reactions, leading to the production of different metabolites. The molecular targets and pathways involved include those related to carbohydrate metabolism and energy production .
Comparison with Similar Compounds
2-KETO-6-PHOSPHATE-D-GLUCONIC ACID, ALPHA-FURANOSE FORM can be compared with other similar compounds such as:
2-Keto-D-gluconic acid: Another derivative of gluconic acid with similar properties but different structural forms.
6-Phospho-D-gluconic acid: A related compound involved in the pentose phosphate pathway.
D-Arabino-2-hexulopyranosonic acid: A similar sugar acid with distinct chemical properties
The uniqueness of this compound lies in its specific structural configuration and its role in various biochemical processes.
Properties
Molecular Formula |
C6H11O10P |
---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2,3,4-trihydroxy-5-(phosphonooxymethyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C6H11O10P/c7-3-2(1-15-17(12,13)14)16-6(11,4(3)8)5(9)10/h2-4,7-8,11H,1H2,(H,9,10)(H2,12,13,14)/t2-,3-,4-,6-/m1/s1 |
InChI Key |
LXQWHMQOSMCJIZ-ZGEUXELVSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@](O1)(C(=O)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)(C(=O)O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
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